molecular formula C19H13NO3S B12878247 Quinolin-8-yl naphthalene-1-sulfonate CAS No. 61430-88-4

Quinolin-8-yl naphthalene-1-sulfonate

Cat. No.: B12878247
CAS No.: 61430-88-4
M. Wt: 335.4 g/mol
InChI Key: QOHRAAGCZHXBMK-UHFFFAOYSA-N
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Description

Quinolin-8-yl naphthalene-1-sulfonate is an organic compound with the molecular formula C19H13NO3S and a molecular weight of 335.38 g/mol . It is a derivative of 8-hydroxyquinoline and naphthalene-1-sulfonic acid, combining the structural features of both these compounds. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl naphthalene-1-sulfonate typically involves the esterification of 8-hydroxyquinoline with naphthalene-1-sulfonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinolin-8-yl naphthalene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-8-yl naphthalene-1-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This property is particularly useful in antimicrobial and antifungal applications, where the compound disrupts the metabolic processes of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl naphthalene-1-sulfonate is unique due to its combined structural features of 8-hydroxyquinoline and naphthalene-1-sulfonic acid. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

61430-88-4

Molecular Formula

C19H13NO3S

Molecular Weight

335.4 g/mol

IUPAC Name

quinolin-8-yl naphthalene-1-sulfonate

InChI

InChI=1S/C19H13NO3S/c21-24(22,18-12-4-7-14-6-1-2-10-16(14)18)23-17-11-3-8-15-9-5-13-20-19(15)17/h1-13H

InChI Key

QOHRAAGCZHXBMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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